6-Amino-9-pentofuranosyl-9H-purin-8-ol

Enzyme kinetics Isotope effects Substrate discrimination

8-Oxoadenosine (syn. 8-hydroxyadenosine, 7,8-dihydro-8-oxoadenosine; CAS 29851-57-8) is a purine ribonucleoside belonging to the class of C8-oxidized adenosine derivatives.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 29851-57-8
Cat. No. B1215949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-9-pentofuranosyl-9H-purin-8-ol
CAS29851-57-8
Synonyms8-hydroxyadenosine
8-OH-A
8-oxoadenosine
8-oxoAdo
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)
InChIKeyUEHOMUNTZPIBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Oxoadenosine (CAS 29851-57-8): Identity, Class, and Procurement-Relevant Characteristics


8-Oxoadenosine (syn. 8-hydroxyadenosine, 7,8-dihydro-8-oxoadenosine; CAS 29851-57-8) is a purine ribonucleoside belonging to the class of C8-oxidized adenosine derivatives. It is formally the 8-oxo modification of adenosine, generated endogenously via reactive oxygen species–mediated oxidation of adenine bases in RNA and the cellular nucleotide pool . The compound exists as a solid (white to light yellow powder), has a molecular weight of 283.24 g/mol (C₁₀H₁₃N₅O₅), and is supplied for research use at purities typically ≥98% (HPLC) . Unlike the parent nucleoside adenosine, 8-oxoadenosine exhibits a keto-enol tautomeric equilibrium at the 8-position, which alters its hydrogen-bonding face and has profound consequences for base-pairing, enzyme recognition, and nucleic acid structure .

C8-oxidized adenosine derivative with altered hydrogen-bonding face and keto-enol tautomerism
Distinct enzyme recognition and nucleic acid structural probe vs. unmodified adenosine
Used as oxidative damage biomarker standard and site-specific damage probe in structural studies

Why 8-Oxoadenosine Cannot Be Replaced by Unmodified Adenosine or Other 8-Oxopurines in Research and Development


Substituting 8-oxoadenosine with adenosine, 8-oxoguanosine, or other in-class C8-modified purines introduces distinct biochemical liabilities that compromise experimental reproducibility and data interpretation. The 8-oxo modification fundamentally alters substrate recognition by key metabolic enzymes: adenosine deaminase processes 8-oxoadenosine with a 14-fold lower catalytic partitioning for ammonia release compared to adenosine [1]. In nucleotide antibiotic contexts, replacing the 8-oxoadenine base with uracil, cytosine, or guanine abolishes antitumor activity (IC₅₀ shifts from ~3.4 µM to >170 µM) [2]. Furthermore, the mutagenic signature of 8-oxoadenosine (A→C transversions, ~1.2% mutation frequency) is mechanistically distinct from that of 8-oxoguanosine (G→T transversions, 5.2–6.8%) [3]. These quantitative differences mean that class-level assumptions about reactivity, repair, or biological outcome are not transferable; compound-specific authentication and performance verification are prerequisites for reliable scientific procurement.

Unmodified adenosine: 14-fold higher deamination efficiency; adenosine deaminase substrate profiles do not transfer.

U/C/G base analogs: Complete loss of activity in cell-based models (>50-fold IC₅₀ shift); 8-oxoadenine pharmacophore is non-fungible.

8-Oxoguanosine: Distinct mutagenic signature (G→T vs. A→C transversions) and repair pathway engagement; class-level assumptions invalid.

Quantitative Differentiation Evidence for 8-Oxoadenosine (CAS 29851-57-8) Against Closest Analogs


Adenosine Deaminase Catalytic Partitioning: 14-Fold Lower Productive Intermediate Processing vs. Adenosine

In a direct head-to-head enzymatic study, 8-oxoadenosine (7,8-dihydro-8-oxoadenosine) serves as a slow alternate substrate for adenosine deaminase compared to the natural substrate adenosine. The partition ratio of the tetrahedral intermediate for release of ammonia (forward reaction) versus back-reaction is 14 times greater for adenosine (1.4) than for 8-oxoadenosine (0.1), indicating that 8-oxoadenosine is a significantly less efficient substrate for deamination [1]. Additionally, the solvent deuterium isotope effect (SDIE) is 0.45 for 8-oxoadenosine versus 0.77 for adenosine, and the ¹⁵N kinetic isotope effect on V/K is 1.015 in H₂O (8-oxoadenosine) compared to 1.0040 (adenosine) [1]. These data collectively demonstrate that 8-oxoadenosine is processed with substantially altered transition-state geometry and catalytic commitment relative to adenosine [1].

ADA substrate efficiency
Head-to-head
Catalytic partition ratio 14-fold lower vs adenosine; SDIE reduced by 42%
Supports enzyme-substrate discrimination and mechanistic studies
Conditions: pH 7.0–7.5, 25 °C, calf intestinal ADA
Enzyme kinetics Isotope effects Substrate discrimination Adenosine deaminase

Mutagenic Potency in Mammalian Cells: ≥4-Fold Lower Mutation Frequency of 8-Oxoadenosine vs. 8-Oxoguanosine DNA Lesions

When site-specifically positioned 8-oxodA and 8-oxodG lesions were compared in a single-stranded shuttle vector replicated in simian kidney (COS-7) cells, 8-oxodA exhibited a substantially lower mutagenic potential. At position X(1) within codon 60 of the c-Ha-ras gene, the mutation frequency of 8-oxodA was 1.2%, yielding exclusively A→C transversions [1]. In contrast, 8-oxodG at equivalent positions X(1) and X(2) showed mutation frequencies of 5.2% and 6.8%, respectively, dominated by G→T transversions [1]. The study explicitly concludes that 8-oxodA is at least four times less mutagenic than 8-oxodG under identical cellular conditions [1].

Mutagenic potency
Cross-study
≥4.3-fold lower mutation frequency vs 8-oxodG (1.2% A→C vs 5.2–6.8% G→T)
Supports oxidative damage biomarker differentiation
COS-7 cells; ss shuttle vector; c-Ha-ras codon 60/61
Mutagenesis DNA damage Translesion synthesis Cancer biology

Phosmidosine SAR: 8-Oxoadenine Base Essential for Antitumor Activity – U/C/G Analogs Inactive (IC₅₀ Shift >50-Fold)

In a systematic structure-activity relationship study of the nucleotide antibiotic phosmidosine, the 8-oxoadenine-bearing parent compound Phosmidosine-Et (3) exhibited IC₅₀ values of 3.44 µM against KB cells and 3.62 µM against L1210 cells [1]. Replacement of the 7,8-dihydro-8-oxoadenine base with adenine (9a, IC₅₀ 5.12 and 3.62 µM) or 6-N-acetyladenine (9d, IC₅₀ 5.68 and 4.10 µM) retained activity. However, substitution with uracil (9e), cytosine (9f), or guanine (9g) resulted in complete loss of antitumor activity, with all three analogs showing IC₅₀ values >170 µM against both cell lines [1]. This represents a >50-fold reduction in potency when the 8-oxoadenine pharmacophore is replaced by non-adenine heterocyclic bases [1].

Phosmidosine SAR
Head-to-head
IC₅₀ shift >50-fold when 8-oxoadenine replaced by uracil, cytosine, or guanine in cell models
Supports 8-oxoadenine pharmacophore requirement in cell-based assays
KB and L1210 lines; MTT assay; 48–72 h
Antitumor antibiotics Structure-activity relationship Nucleotide prodrugs Phosmidosine

Glycosidic Bond Stability: 8-Hydroxy-2′-deoxyadenosine Exhibits Extreme Resistance to Acid Hydrolysis vs. 2′-Deoxyadenosine

The acid-catalyzed hydrolysis of the N-glycosidic bond was compared among 2′-deoxyadenosine (dA), (5′S)-8,5′-cyclo-2′-deoxyadenosine (S-cdA), and 8-hydroxy-2′-deoxyadenosine (8-OH-dA, the 2′-deoxy analog of 8-oxoadenosine). S-cdA was found to be approximately 40-fold more resistant to glycosidic bond hydrolysis than dA [1]. Remarkably, under identical conditions (formic acid, pH 2.5, 37 °C), the glycosidic bond in 8-OH-dA was even more stable than that in S-cdA and was described as almost completely resistant to acid-catalyzed hydrolysis [1]. This extreme stability effectively rules out spontaneous depurination as a repair mechanism for 8-oxoadenine lesions in DNA [1].

Glycosidic stability
Reported
>40-fold more acid-resistant than 2'-deoxyadenosine
Supports selective hydrolysis protocol design and adduct recovery
pH 2.5, 37 °C; HPLC-MS monitoring
DNA damage Glycosidic bond hydrolysis Nucleoside stability Base excision repair

Quadruplex Structural Perturbation: 8-Oxoadenosine Incorporation Reduces Thermal Stability of Human Telomeric G-Quadruplex

The effect of incorporating 8-oxoadenosine into oligonucleotides forming human telomeric G-quadruplex structures was investigated by NMR and UV thermal denaturation. Two truncations of the human telomeric sequence, each containing a single 8-oxoadenosine substitution, were found to form fourfold symmetric quadruplex structures. However, both modified oligonucleotides were thermally less stable than the corresponding natural (unmodified) sequences [1]. Molecular modeling attributed the destabilization to the tautomeric equilibrium (keto↔enol) at the 8-oxo position, which disrupts optimal hydrogen-bonding geometry within the quadruplex scaffold [1].

Quadruplex perturbation
Class-level
Thermally destabilizes human telomeric G-quadruplex upon incorporation
Supports quadruplex damage-probe and structural biology research
Qualitative destabilization; ΔTm not reported; NMR and UV melting
G-quadruplex Telomere biology Nucleic acid structure Thermal stability

Evidence-Backed Application Scenarios for 8-Oxoadenosine (CAS 29851-57-8) in Research and Industrial Settings


Oxidative Stress Biomarker Quantification in RNA and DNA Adductomics

8-Oxoadenosine serves as a direct analytical reference standard for LC-MS/MS quantification of 8-oxoA lesions in biological samples. Its ≥4-fold lower mutagenic frequency compared to 8-oxoguanosine [1] and its extreme resistance to acid-catalyzed glycosidic bond hydrolysis (>40-fold more stable than dA) [2] mean that standard nucleic acid digestion protocols and risk extrapolations developed for 8-oxoG cannot be applied to 8-oxoA without compound-specific calibration. Accurate measurement requires authentic 8-oxoadenosine as an external standard to correct for differential hydrolysis recovery and ionization efficiency.

Phosmidosine Analog Synthesis and Antitumor Drug Discovery

8-Oxoadenosine is the essential nucleoside precursor for the synthesis of phosmidosine and its stabilized analogs. The SAR study demonstrates that base substitution with uracil, cytosine, or guanine abolishes antitumor activity (IC₅₀ shift from ~3.4 µM to >170 µM), while the 8-oxo modification can be exchanged with adenine with minimal potency loss [1]. Researchers engaged in phosphoramidate prodrug synthesis and aminoacyl-tRNA synthetase inhibitor development must procure authentic 8-oxoadenosine to serve as the validated starting material for constructing active phosmidosine derivatives.

Enzymatic Substrate Specificity Studies with Adenosine Deaminase

The 14-fold difference in catalytic partition ratio between adenosine and 8-oxoadenosine for adenosine deaminase [1] makes this compound an indispensable tool substrate for mechanistic enzymology. Studies of transition-state stabilization, proton inventory, and inhibitor screening using adenosine deaminase require 8-oxoadenosine as a kinetically distinct slow substrate to resolve individual steps in the catalytic cycle that are kinetically silent with the natural substrate adenosine.

G-Quadruplex Structure-Function and Telomere Biology Research

The demonstrated thermal destabilization of human telomeric G-quadruplex structures upon 8-oxoadenosine incorporation [1] positions this compound as a site-specific probe for investigating how oxidative nucleobase damage alters quadruplex topology, stability, and protein recognition. It is directly applicable in biophysical studies (UV melting, circular dichroism, NMR) aimed at understanding the impact of RNA oxidation on telomere maintenance and in screening quadruplex-stabilizing ligands under physiologically relevant damage conditions.

Application
Selection Property
Validation Focus
RNA/DNA oxidative damage adductomics
Compound-specific calibration for differential hydrolysis recovery
Acid-digestion recovery correction and ionization efficiency
Phosmidosine analog synthesis & cell-model SAR
8-Oxoadenine base requirement for activity in cell-based models
Base-substitution activity comparison in cancer cell lines
ADA mechanistic enzymology studies
Catalytic partitioning reference substrate
Transition-state resolution with kinetically distinct slow substrate
G-quadruplex damage-probe structural biology
Quadruplex thermal stability modulation
UV melting and NMR structural perturbation mapping
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